2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a thieno[2,3-d]pyrimidin-4-ylsulfanyl group attached to an acetic acid derivative. The exact structure would need to be confirmed through techniques such as X-ray diffraction .Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiolabeled compounds, such as those derived from pyrimidineacetamides, have been developed for imaging purposes, particularly for positron emission tomography (PET). One study focused on the radiosynthesis of [18F]PBR111, a derivative intended for imaging the translocator protein (18 kDa) using PET. This research highlights the compound's utility in diagnostic imaging and its potential for studying neuroinflammation and other conditions where the translocator protein is implicated (Dollé et al., 2008).
Molecular Structure and Drug Design
The molecular structure and interactions of related pyrimidine derivatives have been explored for their potential as antiviral agents, particularly against COVID-19. Quantum chemical insights, natural bond orbital (NBO) analysis, and drug likeness studies have been conducted on compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, investigating their binding efficiency against SARS-CoV-2 protein, which suggests their potential in drug design and therapeutic applications (Mary et al., 2020).
Synthesis and Chemical Reactions
Research into the synthesis of thieno[2,3-d]pyrimidines has explored reactions under microwave irradiation, providing insights into efficient synthetic routes for derivatives of this compound class. Such studies contribute to the broader understanding of pyrimidine chemistry and offer potential pathways for the development of novel compounds with varied biological activities (Davoodnia et al., 2009).
Antimicrobial and Antitumor Activities
New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. This line of research indicates the compound's relevance in developing new therapeutic agents, highlighting its role in medicinal chemistry and drug discovery efforts aimed at treating various diseases (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-9-10(2)23-16-14(9)15(18-8-19-16)22-7-13(21)20-12-6-4-3-5-11(12)17/h3-6,8H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFUBUUDFHMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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